
Rhenium-188
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Overview
Description
Rhenium-188 ($^{188}\text{Re}$) is a β-emitting radionuclide with a half-life of 16.9 hours, emitting high-energy β-particles (maximum energy = 2.11 MeV) and a 155 keV gamma photon (15% abundance) suitable for simultaneous therapy and imaging . It is produced via a tungsten-188/rhenium-188 ($^{188}\text{W}/^{188}\text{Re}$) generator system, analogous to the $^{99}\text{Mo}/^{99\text{m}}\text{Tc}$ generator, ensuring on-demand availability in clinical settings . The carrier-free nature of $^{188}\text{Re}$ (unlike reactor-produced $^{186}\text{Re}$) allows high specific activity, critical for targeted radiopharmaceuticals .
Scientific Research Applications
Therapeutic Applications
1. Cancer Treatment
Re-188 has been extensively studied for its therapeutic efficacy in treating various cancers, particularly those expressing sodium iodide symporter (NIS) genes. Studies have demonstrated that Re-188 can significantly reduce tumor growth in xenograft models, making it a promising candidate for targeted radionuclide therapy .
Case Study: Head and Neck Squamous Cell Carcinoma (HNSCC)
In a study involving PEGylated liposomal formulations of Re-188, researchers found that while the drug temporarily suppressed tumor growth, combining it with chemotherapeutic agents could enhance therapeutic outcomes .
2. Palliative Care for Bone Pain
Re-188 has shown effectiveness in alleviating metastatic bone pain, particularly in prostate cancer patients. Clinical trials have reported response rates of 70% to 80% in reducing pain and improving quality of life among patients treated with Re-188 hydroxyethylidene diphosphonate (HEDP) .
Case Study: Prostate Cancer Treatment
In a multicenter study involving 818 patients treated with Re-188-HEDP, pain relief was achieved in 81% of cases, with a significant number reporting improvements in their quality of life .
Diagnostic Applications
1. Imaging Techniques
Re-188's gamma emissions allow for effective imaging capabilities, aiding in the diagnosis and monitoring of treatment responses. Its chemical similarity to technetium enables the development of diagnostic agents that can be used alongside therapeutic applications .
2. In Vivo Imaging
Research has indicated that Re-188 can be utilized for in vivo imaging of tumors, enhancing the visualization of cancerous tissues during treatment planning . The ability to emit gamma rays while delivering therapeutic doses makes it an attractive option for theranostic applications.
Production and Supply Challenges
The production of Re-188 is primarily dependent on tungsten-188 generators, which are currently facing supply constraints. The International Atomic Energy Agency (IAEA) has emphasized the need for enhanced production capabilities to meet the growing demand for this radioisotope in clinical settings .
Data Table: Summary of Clinical Studies Involving this compound
Study | Population | Condition Treated | Outcome Measure | Results |
---|---|---|---|---|
Castellucci et al., 2021 | 6 patients | Non-melanoma skin cancer | Treatment response | All patients showed positive response to Re-188 paste treatment |
Chen et al., 2000 | 23 patients | Bone metastases | Pain relief | 82% reduction in analgesic intake |
Li et al., 2001 | 61 patients | Various primary tumors | Quality of life improvement | 80% response rate observed |
Comparison with Similar Compounds
Rhenium-188 vs. Rhenium-186
Property | This compound ($^{188}\text{Re}$) | Rhenium-186 ($^{186}\text{Re}$) |
---|---|---|
Half-life | 16.9 hours | 90 hours |
Production | Generator ($^{188}\text{W}/^{188}\text{Re}$) | Reactor-produced (carrier-added) |
β-Energy (Max) | 2.11 MeV | 1.07 MeV |
Gamma Emission | 155 keV (15%) | 137 keV (9%) |
Specific Activity | High (carrier-free) | Lower (excess $^{185}\text{Re}$) |
Clinical Use | On-demand therapy, short-term dosing | Requires longer planning due to T$_{1/2}$ |
$^{188}\text{Re}$’s generator-based availability and higher β-energy enable rapid, cost-effective therapeutic regimens, whereas $^{186}\text{Re}$’s longer half-life suits prolonged tumor exposure but requires reactor access .
This compound vs. Strontium-89 ($^{89}\text{Sr}$) and Samarium-153 ($^{153}\text{Sm}$)
Property | $^{188}\text{Re-HEDP}$ | $^{89}\text{Sr}$ | $^{153}\text{Sm-EDTMP}$ |
---|---|---|---|
Half-life | 16.9 hours | 50.5 days | 46.3 hours |
β-Energy (Max) | 2.11 MeV | 1.46 MeV | 0.81 MeV |
Gamma Emission | 155 keV (imaging compatible) | None | 103 keV (28%) |
Biodistribution | Rapid skeletal uptake (<4 hr) | Slow uptake (7–21 days) | Rapid uptake (<2 hr) |
Toxicity | Minimal myelosuppression | Significant myelosuppression | Moderate myelosuppression |
$^{188}\text{Re-HEDP}$ combines rapid targeting, imaging capability, and lower hematologic toxicity compared to $^{89}\text{Sr}$ and $^{153}\text{Sm}$ .
This compound vs. Lutetium-177 ($^{177}\text{Lu}$) and Yttrium-90 ($^{90}\text{Y}$)
Property | $^{188}\text{Re}$ | $^{177}\text{Lu}$ | $^{90}\text{Y}$ |
---|---|---|---|
Half-life | 16.9 hours | 6.7 days | 64 hours |
Emission | β- (2.11 MeV), γ (155 keV) | β- (0.5 MeV), γ (113 keV) | β- (2.28 MeV) |
Imaging | SPECT-compatible | SPECT-compatible | PET (via bremsstrahlung) |
Production | Generator | Reactor/cyclotron | Generator ($^{90}\text{Sr}/^{90}\text{Y}$) |
Tissue Penetration | 3.8 mm (mean) | 0.6 mm (mean) | 5.3 mm (mean) |
$^{188}\text{Re}$’s gamma emission enables real-time dosimetry, unlike $^{90}\text{Y}$, while its shorter half-life permits dose fractionation for improved safety .
Research Findings and Clinical Insights
Bone Metastases Therapy
- $^{188}\text{Re-HEDP}$ : In a phase II trial, 1,110 MBq (30 mCi) achieved pain palliation in 70% of prostate cancer patients with skeletal metastases, with radiation exposure rates dropping to 0.5 mR/hr at 1 m within 4 hours post-administration .
- $^{188}\text{Re-Zoledronic Acid}$: A novel agent combining bisphosphonate targeting and β-therapy showed 85% tumor retention in preclinical models, outperforming $^{186}\text{Re-HEDP}$ .
Targeted Radiotherapy
- Somatostatin Receptor Targeting: $^{188}\text{Re-P2045}$ (BAY86-5284) demonstrated 80% tumor regression in AR42J pancreatic xenografts, with minimal renal toxicity due to optimized peptide design .
- Hepatocellular Carcinoma: $^{188}\text{Re}$-labeled lipiodol achieved 50% partial response rates in trans-arterial therapy, comparable to $^{90}\text{Y}$ microspheres but with lower off-target effects .
Radiosynovectomy
- $^{188}\text{Re}$-colloid (tin or sulfur colloid) achieved 85% remission in rheumatoid arthritis patients, with synovial ablation depth (3–5 mm) matching $^{90}\text{Y}$ colloid efficacy .
Preparation Methods
Generator-Based Production of Rhenium-188
Tungsten-188/Re-188 Generator System
The primary source of ¹⁸⁸Re is the tungsten-188 (¹⁸⁸W)/¹⁸⁸Re generator, analogous to the ⁹⁹Mo/⁹⁹mTc system. Parent ¹⁸⁸W (t₁/₂ = 69.4 days) is produced via double neutron capture on enriched tungsten-186 (¹⁸⁶W) in high-flux nuclear reactors (≥8×10¹⁴ n/cm²/s) . The Oak Ridge National Laboratory (ORNL) utilizes the High Flux Isotope Reactor (HFIR) for large-scale ¹⁸⁸W production, yielding sodium tungstate (Na₂¹⁸⁸WO₄) after radiochemical processing .
Generator Loading and Elution
¹⁸⁸W is adsorbed onto an alumina (Al₂O₃) column as tungstic acid (H₂WO₄). Elution with 0.9% saline yields ¹⁸⁸Re as sodium perrhenate ([¹⁸⁸Re]ReO₄⁻), with a typical breakthrough of <0.01% ¹⁸⁸W . Clinical-scale generators (50–1000 mCi) provide ¹⁸⁸Re for 4–6 months, with elution efficiencies exceeding 80% . Post-elution purification via additional alumina columns minimizes ¹⁸⁸W contamination, critical for therapeutic applications .
Table 1: Key Parameters of the ¹⁸⁸W/¹⁸⁸Re Generator
Parameter | Value/Description |
---|---|
Parent half-life (¹⁸⁸W) | 69.4 days |
Eluent | 0.9% NaCl |
Elution efficiency | 80–90% |
¹⁸⁸W breakthrough | <0.01% |
Clinical activity range | 50–1000 mCi |
Chemical Reduction of Perrhenate for Radiopharmaceutical Synthesis
Reduction of [¹⁸⁸Re]ReO₄⁻ to Reactive Intermediates
The tetraoxo perrhenate anion ([¹⁸⁸Re]ReO₄⁻) serves as the starting material for most ¹⁸⁸Re radiopharmaceuticals. Reduction to lower oxidation states (Re³⁺, Re⁴⁺, or Re⁵⁺) is achieved using stannous chloride (SnCl₂), sodium dithionite (Na₂S₂O₄), or ascorbic acid, often in the presence of ligands to stabilize the reduced species .
Ligand-Assisted Stabilization
Ligands such as mercaptoacetyltriglycine (MAG3), dimercaptosuccinic acid (DMSA), and hydroxyethylidene diphosphonate (HEDP) coordinate with reduced ¹⁸⁸Re, forming stable complexes. For instance, ¹⁸⁸Re-HEDP, used for bone pain palliation, requires the addition of carrier rhenium (ReO₄⁻) to optimize bone uptake, achieving RCP >90% .
Equation 1: Reduction of [¹⁸⁸Re]ReO₄⁻ with SnCl₂
4^- + \text{SnCl}2 + 4\text{H}^+ \rightarrow [^{188}\text{Re}]\text{Re}^{3+} + \text{SnCl}4 + 2\text{H}2\text{O}[188Re]ReO4−+SnCl2+4H+→[188Re]Re3++SnCl4+2H2O
Kit-Based Preparation of ¹⁸⁸Re-Lipiodol for Hepatic Radioembolization
Freeze-Dried Kits for Hospital Radiopharmacies
Three freeze-dried kits—acetylated 4-hexadecyl-4,7-diaza-1,10-decanedithiol (AHDD), super six sulfur (SSS), and diethyl dithiocarbamate (DEDC)—are commercially available for ¹⁸⁸Re-Lipiodol preparation . These kits simplify the synthesis of ¹⁸⁸Re-Lipiodol, a lipophilic agent used in transarterial radioembolization (TARE) for hepatocellular carcinoma.
Comparative Performance of Kits
-
AHDD Kit : Yields 74.8% ± 3.3% with RCP 88.7% ± 2.8%.
-
SSS Kit : Achieves higher yield (87.6% ± 4.8%) and RCP (92.9% ± 3.0%).
-
DEDC Kit : Modified versions yield 87.2% ± 2.7% and RCP 95.4% ± 2.3%, with advantages in preparation time and compatibility with low-activity ¹⁸⁸Re .
Table 2: Performance of Freeze-Dried Kits for ¹⁸⁸Re-Lipiodol
Kit Type | Overall Yield (%) | RCP (%) | Preparation Time (min) |
---|---|---|---|
AHDD | 74.8 ± 3.3 | 88.7 ± 2.8 | 45 |
SSS | 87.6 ± 4.8 | 92.9 ± 3.0 | 30 |
DEDC | 87.2 ± 2.7 | 95.4 ± 2.3 | 20 |
Novel Methods: ¹⁸⁸Re-Tricarbonyl Complexes
Borohydride Exchange Resin (BER) Method
A patent-pending method employs BER to synthesize ¹⁸⁸Re-tricarbonyl complexes ([¹⁸⁸Re(CO)₃(H₂O)₃]⁺) . BER serves dual roles as a reducing agent and anion scavenger, minimizing byproducts. The process involves reacting [¹⁸⁸Re]ReO₄⁻ with borane ammonia (BH₃·NH₃) and potassium boranocarbonate (K₂[H₃BCO₂]) under mild conditions (pH 6–8, 75°C), yielding the precursor in >90% purity .
Ligand Exchange for Targeted Therapies
The precursor reacts with biomolecular ligands (e.g., peptides, antibodies) to form targeted ¹⁸⁸Re agents. For example, ¹⁸⁸Re-tricarbonyl-DMSA demonstrates high affinity for prostate cancer bone metastases, though clinical adoption remains pending .
Quality Control and Regulatory Considerations
Radiochemical Purity (RCP) Assessment
Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are standard for RCP verification. For ¹⁸⁸Re-Lipiodol, TLC using silica gel plates and acetone solvent resolves free [¹⁸⁸Re]ReO₄⁻ (Rf = 0.9) from lipophilic complexes (Rf = 0.1) .
Sterility and Apyrogenicity
Preparations must comply with Good Manufacturing Practice (GMP) guidelines. Sterile filtration (0.22 μm) and endotoxin testing (<175 EU/dose) are mandatory for clinical formulations .
Properties
CAS No. |
14378-26-8 |
---|---|
Molecular Formula |
Re |
Molecular Weight |
187.958114 g/mol |
IUPAC Name |
rhenium-188 |
InChI |
InChI=1S/Re/i1+2 |
InChI Key |
WUAPFZMCVAUBPE-NJFSPNSNSA-N |
SMILES |
[Re] |
Isomeric SMILES |
[188Re] |
Canonical SMILES |
[Re] |
Synonyms |
188Re radioisotope Re-188 radioisotope Rhenium-188 |
Origin of Product |
United States |
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